

ELA-11 Gene (APELA) Expression in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: ELA-11(human)

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Introduction

The Apelin receptor early endogenous ligand (APELA), also known as ELA-11, is a recently discovered peptide hormone that plays a crucial role in various physiological processes. Encoded by the APELA gene, this peptide is a second endogenous ligand for the G protein-coupled receptor APJ, also known as the apelin receptor. APELA has been implicated in embryonic development, particularly cardiogenesis, as well as in the regulation of cardiovascular function, fluid homeostasis, and angiogenesis in adults.^{[1][2]} Its diverse functions make it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of APELA expression in human tissues, details the signaling pathways it modulates, and outlines experimental protocols for its detection and quantification.

APELA Gene and Protein

The APELA gene is located on chromosome 4 and encodes a 54-amino acid preproprotein. This precursor undergoes proteolytic cleavage to generate smaller, biologically active peptides, including the 11-amino acid peptide ELA-11. While sharing the same receptor, APELA has little sequence homology with the other endogenous ligand, apelin.^{[3][4]} The spatiotemporal expression patterns of APELA and apelin differ, suggesting distinct physiological roles.^[1]

APELA Expression in Human Tissues

The expression of the APELA gene varies significantly across different human tissues. Analysis of transcriptomic data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provides a quantitative overview of APELA mRNA levels.

Quantitative mRNA Expression Data

The following table summarizes the normalized transcripts per million (nTPM) for the APELA gene across a range of human tissues, compiled from the Human Protein Atlas and the GTEx portal. Tissues with higher nTPM values exhibit greater gene expression.

Tissue	nTPM (Human Protein Atlas)	nTPM (GTEx)
Kidney	2.8	3.1
Prostate	1.8	2.5
Placenta	1.5	Not Available
Lung	0.8	0.7
Heart	0.6	0.5
Testis	0.5	0.6
Ovary	0.4	0.4
Adrenal Gland	0.4	0.3
Small Intestine	0.3	0.4
Colon	0.3	0.3
Liver	0.2	0.2
Spleen	0.2	0.2
Brain	Not Detected	0.1
Skeletal Muscle	Not Detected	0.1
Skin	Not Detected	0.2

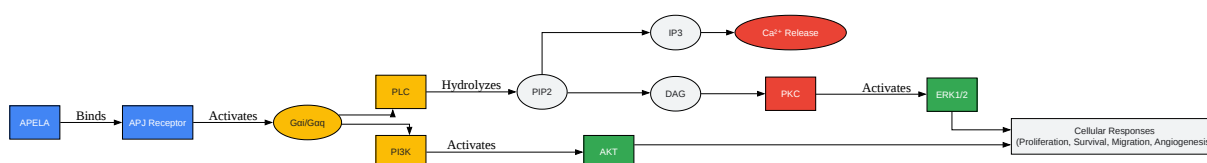
Data is sourced from the Human Protein Atlas and the GTEx portal. nTPM values are averaged and rounded for clarity.

Protein Expression

Immunohistochemical studies have provided qualitative insights into APELA protein distribution. Consistent with mRNA data, the highest protein expression is observed in the kidney, particularly in the renal tubules. Moderate expression is seen in the placenta, while lower levels are detected in various other tissues. It is important to note that antibody-based detection can be influenced by the specificity and sensitivity of the antibodies used.

APELA Signaling Pathway

APELA exerts its biological effects by binding to and activating the APJ receptor, a class A G protein-coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events that ultimately mediate the physiological functions of APELA. The primary signaling pathways activated by the APELA/APJ axis include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Extracellular signal-regulated kinase (ERK) pathway.[3][5]



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APELA Signaling Pathway

Activation of the PI3K/AKT pathway is primarily associated with cell survival, proliferation, and growth. The ERK pathway is also involved in cell proliferation and differentiation. The specific downstream effects of APELA signaling are cell-type dependent and contribute to its diverse physiological roles.

Experimental Protocols

Accurate and reproducible quantification of APELA expression is essential for understanding its role in health and disease. The following sections provide detailed methodologies for key experiments used to measure APELA mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for APELA mRNA

This protocol describes the relative quantification of APELA mRNA from human tissue samples.

1. RNA Extraction:

- Homogenize ~30 mg of frozen human tissue in 1 mL of TRIzol reagent.
- Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
- Resuspend the RNA pellet in RNase-free water.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
- The reaction typically involves incubation at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

3. qRT-PCR:

- Prepare a reaction mixture containing SYBR Green Master Mix, 100 nM of forward and reverse primers, and 2 µL of diluted cDNA in a final volume of 20 µL.
- Human APELA Primer Sequences:
 - Forward: 5'-CCTGCTGCTGCTCTTTGTG-3'

- Reverse: 5'-GCAGCAGCAGCAGCAGTAG-3'
- Human GAPDH (Reference Gene) Primer Sequences:
 - Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
 - Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
- Perform the qPCR using a thermal cycler with the following conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
- Include a melt curve analysis to confirm the specificity of the amplification.
- Calculate the relative expression of APELA mRNA using the $2^{-\Delta\Delta C_t}$ method, normalized to the reference gene (GAPDH).

Western Blot for APELA Protein

This protocol outlines the detection of APELA protein in human tissue lysates.

1. Protein Extraction:

- Homogenize ~50 mg of frozen human tissue in RIPA buffer supplemented with protease inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Transfer:

- Denature 30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-20% Tris-Glycine gel.
- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against APELA (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
- Use an antibody against a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.

Immunohistochemistry (IHC) for APELA Protein

This protocol describes the localization of APELA protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Deparaffinize 5 μ m thick FFPE tissue sections in xylene.
- Rehydrate through a graded series of ethanol to distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

- Allow the slides to cool to room temperature.

3. Staining:

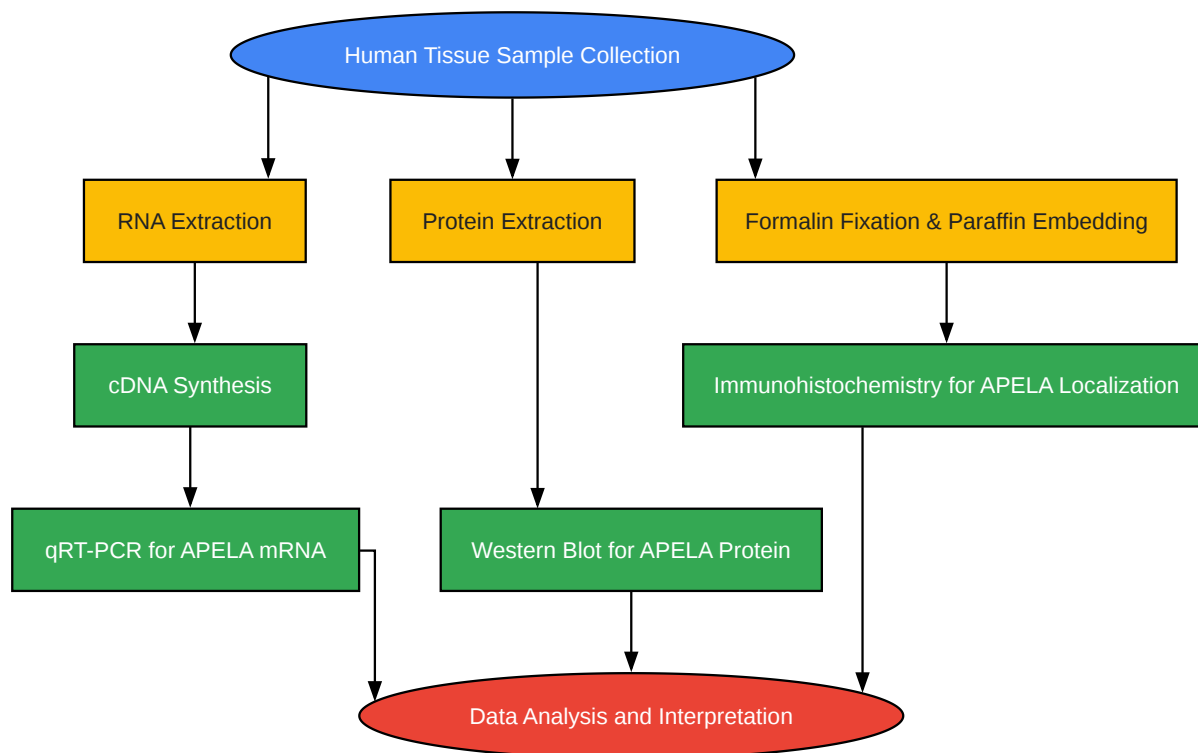
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with 5% normal goat serum for 1 hour.
- Incubate with a primary antibody against APELA (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C in a humidified chamber.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Wash with PBS.
- Incubate with a streptavidin-HRP complex for 30 minutes.
- Wash with PBS.

4. Visualization:

- Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
- Examine the slides under a light microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of APELA expression in human tissues.



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Workflow for APELA Expression Analysis

Conclusion

APELA is an important signaling peptide with diverse functions and a distinct expression pattern in human tissues. This technical guide provides a foundational understanding of APELA biology, including its expression profile, signaling mechanisms, and methods for its study. The provided protocols offer a starting point for researchers to investigate the role of APELA in their specific areas of interest. Further research into the regulation and function of APELA will undoubtedly uncover new therapeutic opportunities for a variety of diseases.

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